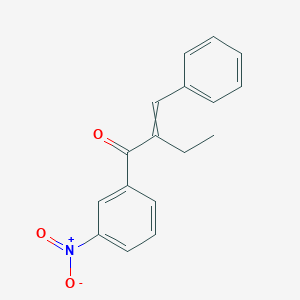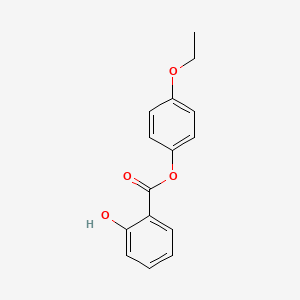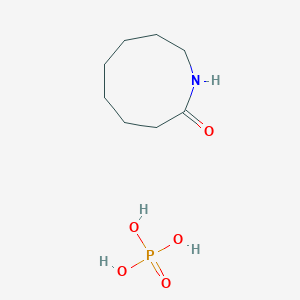silane CAS No. 89414-70-0](/img/structure/B14377675.png)
[(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a silane group attached to a complex organic moiety, which includes an ethenyl group and a methoxypenta-dienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane typically involves the reaction of trimethylsilyl chloride with an appropriate organic precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
On an industrial scale, the production of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may lead to the formation of silanes with different substituents.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst choice, are tailored to achieve the desired transformation.
Major Products
The major products formed from the reactions of (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane depend on the specific reaction pathway. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives may be explored for potential biological activity and as probes in biochemical studies.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals or diagnostic agents.
Industry: The compound is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which (2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane exerts its effects involves interactions with molecular targets through its reactive functional groups. The ethenyl group can undergo polymerization or cross-linking reactions, while the silane moiety can form strong bonds with various substrates. These interactions are crucial for its applications in material science and organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Ethenyl-1-methoxy-4-methylpenta-1,4-dien-1-yl)oxysilane
- (2-ethenyl-1-methoxypenta-1,4-dienoxy)-trimethylsilane
Uniqueness
(2-Ethenyl-1-methoxypenta-1,4-dien-1-yl)oxysilane is unique due to its specific structural features, which confer distinct reactivity and properties. Compared to similar compounds, it offers a unique combination of functional groups that enable diverse chemical transformations and applications.
Eigenschaften
CAS-Nummer |
89414-70-0 |
|---|---|
Molekularformel |
C11H20O2Si |
Molekulargewicht |
212.36 g/mol |
IUPAC-Name |
(2-ethenyl-1-methoxypenta-1,4-dienoxy)-trimethylsilane |
InChI |
InChI=1S/C11H20O2Si/c1-7-9-10(8-2)11(12-3)13-14(4,5)6/h7-8H,1-2,9H2,3-6H3 |
InChI-Schlüssel |
WIQUYCHIZHISSF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=C(CC=C)C=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


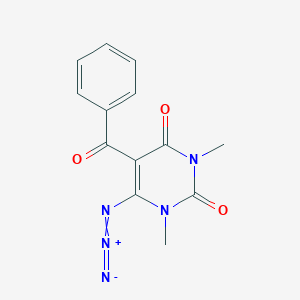
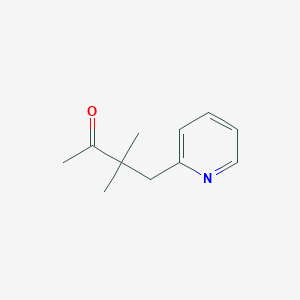

![2-[(Benzylsulfanyl)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14377612.png)
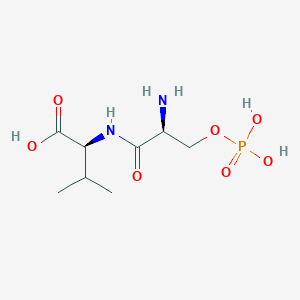
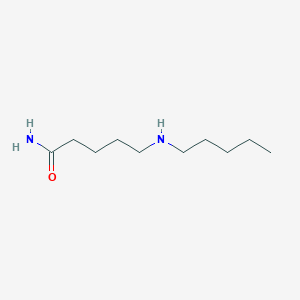
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)

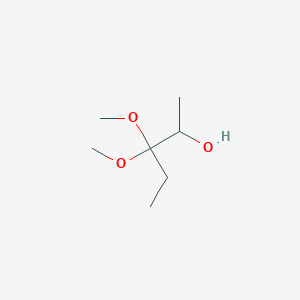
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)

